![molecular formula C4H9ClF3NS B6309912 N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride, 97% CAS No. 1858249-60-1](/img/structure/B6309912.png)
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride, 97%
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Overview
Description
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride (97%) is an organic compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 166-168°C. This compound was first synthesized in the late 1950s and has since been used in a variety of scientific applications. It is commonly used as a reagent in organic synthesis and has been used in a number of biochemical and physiological studies.
Scientific Research Applications
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of amides and esters. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, it has been used in the synthesis of fluorescent probes, as well as in the synthesis of drugs and other pharmaceuticals.
Mechanism of Action
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride is an organic compound that acts as an alkylating agent. It is able to react with nucleophiles, such as amines, to form covalent bonds. This reaction is used in organic synthesis to form amides and esters, as well as in the synthesis of peptides and other biologically active compounds.
Biochemical and Physiological Effects
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and proteases, which are involved in signal transduction pathways and other cellular processes. In addition, it has been found to inhibit the activity of certain receptors, such as the serotonin receptor, which is involved in mood regulation.
Advantages and Limitations for Lab Experiments
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. This compound is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is also a strong alkylating agent and can be toxic if not handled properly.
Future Directions
There are several potential future directions for the use of N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride. One potential area of research is the development of new and improved synthesis methods for this compound. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted on the potential toxic effects of this compound, as well as its potential environmental effects.
Synthesis Methods
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride can be synthesized from a variety of starting materials. The most common method involves the reaction of 2-aminoethanol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. This reaction produces a mixture of N-methyl-2-(trifluoromethylthio)ethyl amine hydrochloride and N-methyl-2-(trifluoromethylthio)ethyl amine. The hydrochloride salt can then be isolated by crystallization.
properties
IUPAC Name |
N-methyl-2-(trifluoromethylsulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c1-8-2-3-9-4(5,6)7;/h8H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNJUYRJVLIXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(trifluoromethylthio)ethyl amine hydrochloride |
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